molecular formula C50H81N4O15P B13120621 Calyculin F CAS No. 133445-06-4

Calyculin F

Cat. No.: B13120621
CAS No.: 133445-06-4
M. Wt: 1009.2 g/mol
InChI Key: FKAWLXNLHHIHLA-PCYJXAAMSA-N
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Description

Calyculin F is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are highly valued in scientific research due to their ability to inhibit serine/threonine protein phosphatases, making them useful tools in studying cellular processes regulated by reversible phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calyculin F involves complex organic reactions due to its intricate structure, which includes multiple chiral centers and functional groups. The synthetic route typically starts with the preparation of key fragments, which are then assembled through a series of coupling reactions. Transition-metal-catalyzed coupling reactions are often employed to construct the tetraene fragment of this compound .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining large quantities from natural sources. Therefore, total synthesis in the laboratory is the primary method for producing this compound. Advances in synthetic organic chemistry have made it possible to produce this compound in sufficient quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

Calyculin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mechanism of Action

Calyculin F exerts its effects by inhibiting serine/threonine protein phosphatases, specifically protein phosphatases 1 and 2A. This inhibition disrupts the dephosphorylation of key regulatory proteins, leading to alterations in cellular processes such as signal transduction and cell cycle progression. The compound’s ability to penetrate cell membranes enhances its effectiveness as an inhibitor .

Comparison with Similar Compounds

Calyculin F is similar to other members of the calyculin family, such as calyculin A, B, and C. These compounds share a common structural framework and exhibit similar biological activities. this compound is unique in its specific inhibitory profile and potency against protein phosphatases. Other similar compounds include okadaic acid and microcystins, which also inhibit protein phosphatases but differ in their chemical structures and sources .

Properties

CAS No.

133445-06-4

Molecular Formula

C50H81N4O15P

Molecular Weight

1009.2 g/mol

IUPAC Name

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1

InChI Key

FKAWLXNLHHIHLA-PCYJXAAMSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C\C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O

Canonical SMILES

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O

Origin of Product

United States

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